molecular formula C5H9N3OS B097706 Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one CAS No. 16992-40-8

Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one

Cat. No. B097706
CAS RN: 16992-40-8
M. Wt: 159.21 g/mol
InChI Key: QUNUNCZHJTZYMB-UHFFFAOYSA-N
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Description

The compound Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds featuring a ring with three nitrogen atoms and three carbon atoms. The specific compound is characterized by the presence of a thioxo group (a sulfur atom double-bonded to carbon) and additional methyl groups, which can influence its chemical behavior and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of triazine derivatives often involves the use of amino acids, hydrazines, and various aldehydes. For instance, a one-pot reaction involving 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with selected aldehydes and chloroacetic acid can yield fused triazine derivatives . Another method includes the use of dimethylamine-functionalized silica gel to synthesize 4,6-dimethoxy-1,3,5-triazin-2(1H)-one, demonstrating the versatility of solid-phase reagents in triazine synthesis . These methods highlight the diverse synthetic routes available for creating triazine-based compounds with varying substituents.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be quite complex, with the potential for various regioisomers. For example, the crystal structure of 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one shows planar ribbons formed by hydrogen bonds, with the phenyl rings interacting through C-H...pi interactions . This intricate arrangement can significantly affect the compound's physical properties and reactivity.

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions, including nucleophilic substitution, cyclocondensation, and Knoevenagel condensation . These reactions can lead to the formation of various functionalized triazine compounds, some of which have shown potential as anti-HIV and anticancer drugs . The reactivity of these compounds is influenced by their molecular structure, particularly the presence of electron-withdrawing or electron-donating substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For instance, the presence of thioxo groups and methyl substituents can affect the compound's solubility, melting point, and stability. Theoretical studies, such as those using the M062X/6-311G(d,p) level of theory, can provide insights into the tautomeric stability, frontier molecular orbitals, and band gap energy of these compounds . Additionally, the antibacterial activity of some triazine derivatives against E. coli and S. aureus has been reported, indicating their potential in pharmaceutical applications .

properties

IUPAC Name

6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-5(2)3(9)6-4(10)7-8-5/h8H,1-2H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNUNCZHJTZYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=S)NN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168771
Record name Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one
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Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one

CAS RN

16992-40-8
Record name Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
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